molecular formula C18H12ClF3N2S B2748116 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide CAS No. 339101-99-4

3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Cat. No. B2748116
CAS RN: 339101-99-4
M. Wt: 380.81
InChI Key: VCADQUXKLFFGIO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrimidine ring, a benzyl group, and a trifluoromethyl group . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, such as DNA and RNA. The benzyl group is a common substituent in organic chemistry, often used to protect a functional group during chemical reactions. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical, chemical, and biological properties of molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the benzyl group, and the trifluoromethyl group . For example, the pyrimidine ring might undergo reactions like electrophilic aromatic substitution or nucleophilic aromatic substitution.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Organo-fluorine chemistry is a fascinating field with applications in various domains, including medicine, electronics, agrochemicals, and catalysis. Fluorine-containing compounds play a crucial role in pharmaceutical development, constituting over 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl (TFM) group, represented as -CF₃, is one such fluorine-containing functional group that exhibits intriguing behavior.

Synthesis and Structure

The compound 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide features a TFM group attached to a pyrimidine core. Its chemical structure includes a chlorobenzyl moiety, a trifluoromethylphenyl group, and a sulfur atom. The benzylic position (the carbon adjacent to the benzene ring) is crucial for its reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it might interact with biological targets like enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound in areas like pharmaceuticals, agrochemicals, or materials science. For example, the trifluoromethyl group is a common motif in pharmaceuticals, suggesting that this compound could have medicinal applications .

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2S/c19-16-6-1-3-12(7-16)11-25-17-23-9-14(10-24-17)13-4-2-5-15(8-13)18(20,21)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCADQUXKLFFGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

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